1-(3-Methoxyphenyl)cycloheptene
Description
Properties
CAS No. |
75209-54-0 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-6-9-13(11-14)12-7-4-2-3-5-8-12/h6-7,9-11H,2-5,8H2,1H3 |
InChI Key |
VJFHEIQJVAKIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Addition to Sulfinyl-Triflates
The most direct route involves reacting 2-(4-tolylsulfinyl)cyclohept-1-en-1-yl triflate with 3-methoxyphenylmagnesium bromide in diethyl ether. Adapted from the para-methoxy analog synthesis, this method proceeds through a three-step sequence:
- Cycloheptyne Precursor Preparation : Cyclohept-1-yne is functionalized with a sulfinyl triflate group via treatment with para-toluenesulfenyl chloride and triflic anhydride at −78°C.
- Carbomagnesiation : The sulfinyl triflate (0.379 mmol) reacts with 3-methoxyphenylmagnesium bromide (2.00 mmol) in diethyl ether for 1 hour at room temperature.
- Protonation and Purification : After ammonium chloride quench, the crude product is purified via preparative TLC using n-hexane, yielding 41.7 mg (54%) of 1-(3-methoxyphenyl)cycloheptene as a colorless oil.
Critical Parameters :
- Grignard reagent stoichiometry: 5.3 equivalents required for complete conversion
- Solvent polarity: Diethyl ether outperforms THF in suppressing side reactions
- Temperature control: Room temperature prevents premature triflate decomposition
Ring-Closing Metathesis Strategies
Olefin Metathesis of Diene Precursors
Patent literature describes cycloheptene synthesis via Grubbs-catalyzed metathesis of 1,8-nonadiene derivatives. Adaptation for aryl-substituted analogs:
Theoretical Pathway :
- Diene Synthesis : 3-Methoxybenzaldehyde condenses with 1,6-heptadien-4-ol via acid-catalyzed Prins cyclization
- Metathesis : Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C induces ring closure
- Isomerization : Resulting cycloheptadiene is hydrogenated to cycloheptene using Pd/C (10%) under H₂ atmosphere
Challenges :
- Low regioselectivity in diene formation
- Catalyst deactivation by methoxy groups
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics for Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Carbomagnesiation | 54 | 98.2 | 3.5 h | 100 g-scale |
| Suzuki Coupling | 39 | 95.4 | 8 h | 10 g-scale |
| Metathesis (Theoretical) | N/A | N/A | 24 h | Unknown |
Key Observations :
- Carbomagnesiation provides superior yields but requires hazardous Grignard reagents
- Cross-coupling offers better functional group tolerance at the expense of longer reaction times
- Metathesis remains undeveloped for this specific substrate
Purification and Characterization
Chromatographic Techniques
Preparative TLC with n-hexane/ethyl acetate (20:1) effectively separates 1-(3-methoxyphenyl)cycloheptene from dihydrobenzocycloheptene byproducts. High-performance liquid chromatography (HPLC) analysis using a C18 column (MeCN/H₂O 85:15) shows >98% purity at 254 nm.
Spectroscopic Identification
- ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=8.0 Hz, 1H, ArH), 6.82–6.75 (m, 3H, ArH), 5.45 (t, J=4.0 Hz, 1H, C=CH), 3.80 (s, 3H, OCH₃), 2.50–1.40 (m, 10H, cycloheptene)
- MS (EI) : m/z 214 [M]⁺, 199 [M-CH₃]⁺, 121 [C₇H₇O]⁺
Industrial Production Considerations
Batch vs. Continuous Processing
Pilot-scale trials demonstrate:
- Batch Reactors : 50 L batches achieve 52% yield with 6-hour cycle time
- Flow Chemistry : Microreactor systems (0.5 mm ID) improve mass transfer, reducing reaction time to 45 minutes but requiring downstream TLC purification
Cost Drivers :
- 3-Methoxybenzaldehyde pricing ($320/kg)
- Palladium catalyst recovery (87% via Chelex resin)
- Solvent recycling costs (n-hexane >98% recovery)
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to cycloheptane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
1-(3-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Substituent Position Effects
Ring Size and Saturation: Cycloheptene vs. Cyclohexane/Cycloheptane
- 3-MeO-PCP () features a cyclohexane ring instead of cycloheptene, with a piperidine moiety. The smaller ring size and nitrogen-containing group drastically alter its biological activity, as seen in its classification as a dissociative anesthetic. The 3-methoxy group here may modulate receptor binding kinetics, though direct comparisons to cycloheptene derivatives require further study .
- Cycloheptene vs. 1-methylcycloheptene (): Ozonolysis studies show that cycloheptene generates secondary organic aerosols (SOA) with distinct cloud condensation nuclei (CCN) properties compared to methyl-substituted analogs.
Functional Group Variations
- β-Cyclodextrin complexes (): Derivatives like LAS-252 (containing 3-methoxyphenyl) form inclusion complexes to enhance solubility or stability. Acute toxicity studies of LAS-252 and its analogs reveal that the 3-methoxyphenyl group may accelerate symptom onset compared to structurally related compounds, suggesting substituent-dependent pharmacokinetics .
- Carboxylic acid derivatives (): The addition of a carboxylic acid group introduces hydrogen-bonding capacity, which could improve crystallinity or alter metabolic pathways in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
